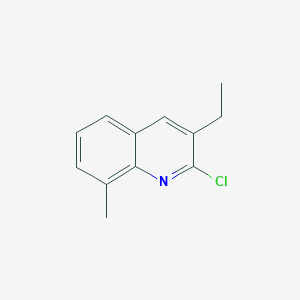

2-Chloro-3-ethyl-8-methylquinoline

CAS No.: 917750-56-2

Cat. No.: VC2260462

Molecular Formula: C12H12ClN

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917750-56-2 |

|---|---|

| Molecular Formula | C12H12ClN |

| Molecular Weight | 205.68 g/mol |

| IUPAC Name | 2-chloro-3-ethyl-8-methylquinoline |

| Standard InChI | InChI=1S/C12H12ClN/c1-3-9-7-10-6-4-5-8(2)11(10)14-12(9)13/h4-7H,3H2,1-2H3 |

| Standard InChI Key | UWYOLSCCWFXYRG-UHFFFAOYSA-N |

| SMILES | CCC1=CC2=CC=CC(=C2N=C1Cl)C |

| Canonical SMILES | CCC1=CC2=CC=CC(=C2N=C1Cl)C |

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-3-ethyl-8-methylquinoline is characterized by its heterocyclic structure containing a benzene ring fused with a pyridine ring, along with three substituents. The systematic substitution pattern creates a molecule with unique electronic and steric properties that differentiate it from other quinoline derivatives.

Molecular Structure and Identification

The compound features a quinoline core structure with three key substituents: a chlorine atom at position 2, an ethyl group at position 3, and a methyl group at position 8. This substitution pattern gives the molecule distinctive chemical properties and reactivity profiles.

The molecular formula of 2-Chloro-3-ethyl-8-methylquinoline is C12H12ClN, indicating the presence of 12 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular structure can be represented using various chemical notations, including SMILES and InChI, which provide standardized ways to represent the chemical structure in computer-readable formats.

Physical Appearance and Basic Properties

While specific information about the physical appearance of 2-Chloro-3-ethyl-8-methylquinoline is limited in the available literature, it can be inferred from similar quinoline derivatives that it likely exists as a crystalline solid at room temperature. The presence of the quinoline core typically confers a yellowish to off-white coloration to such compounds, although the specific substituents may modify this appearance.

Physicochemical Properties

The physicochemical properties of 2-Chloro-3-ethyl-8-methylquinoline determine its behavior in various chemical reactions, its solubility characteristics, and its potential applications in different fields. While direct experimental data for this specific compound is limited, properties can be reasonably estimated based on structurally similar quinoline derivatives.

Physical Properties

Based on structural similarities with related compounds, the following physical properties can be estimated for 2-Chloro-3-ethyl-8-methylquinoline:

Chemical Properties and Reactivity

The reactivity of 2-Chloro-3-ethyl-8-methylquinoline is significantly influenced by the presence of the chlorine atom at the 2-position, which creates an electron-deficient center susceptible to nucleophilic attack. This reactivity pattern is common among 2-chloroquinoline derivatives and is often exploited in various synthetic transformations.

The 2-position chlorine is particularly reactive toward nucleophilic substitution reactions, allowing this compound to serve as a versatile intermediate in the synthesis of more complex quinoline derivatives. The ethyl group at position 3 provides opportunities for further functionalization through reactions involving the alkyl chain, while the methyl group at position 8 can influence the electronic density of the aromatic system.

Structure-Activity Relationships

Understanding the relationships between the structure of 2-Chloro-3-ethyl-8-methylquinoline and its properties provides valuable insights for the design of new compounds with desired characteristics.

Comparison with Related Quinoline Derivatives

Effect of Substituents

The position and nature of substituents on the quinoline core significantly influence the compound's properties:

-

The 2-chloro substituent: Enhances reactivity toward nucleophilic substitution and provides a site for further functionalization

-

The 3-ethyl group: Contributes to lipophilicity and can affect the compound's interaction with biological targets

-

The 8-methyl group: May influence the electronic distribution within the aromatic system and potentially affect biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume